2-Isopropoxy-1,3,2-dioxaborinane
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Overview
Description
2-Isopropoxy-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with the molecular formula C6H13BO3 . It is a cyclic boronate ester, which is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropoxy-1,3,2-dioxaborinane can be synthesized through the reaction of isopropyl alcohol with boric acid or boron trioxide in the presence of a suitable catalyst . The reaction typically involves refluxing the mixture in an organic solvent such as benzene or toluene, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in substitution reactions where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-Isopropoxy-1,3,2-dioxaborinane has several scientific research applications:
Biology: It is used in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-1,3,2-dioxaborinane involves its ability to form stable complexes with various organic and inorganic molecules. This property makes it an effective reagent in catalytic processes and chemical transformations . The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
- 2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane
Uniqueness
2-Isopropoxy-1,3,2-dioxaborinane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling, making it a preferred choice in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-propan-2-yloxy-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c1-6(2)10-7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJVUXSGRWTUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462186 |
Source
|
Record name | 2-isopropoxy-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90011-03-3 |
Source
|
Record name | 2-isopropoxy-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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